

Application Notes and Protocols for the Quantification of 16-Keto Aspergillimide

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Compound of Interest

Compound Name: 16-Keto Aspergillimide

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Introduction

16-Keto Aspergillimide is a secondary metabolite produced by certain species of the *Aspergillus* genus. As with many fungal metabolites, its presence in various matrices may be of interest for research and development in areas such as natural product chemistry, toxicology, and pharmacology. Accurate and sensitive quantification of **16-Keto Aspergillimide** is crucial for these studies. This document provides detailed application notes and protocols for the quantitative analysis of **16-Keto Aspergillimide** using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective analytical technique. The primary method detailed is based on a validated procedure for the analysis of multiple fungal metabolites in complex matrices.^[1]

Analytical Method: UHPLC-MS/MS

The recommended method for the quantification of **16-Keto Aspergillimide** is a "dilute-and-shoot" UHPLC-MS/MS approach. This method minimizes sample preparation time and potential analyte loss, providing a rapid and efficient workflow for the analysis of a large number of samples.

Instrumentation and Materials

- UHPLC System: An Agilent 1290 Infinity UHPLC system or equivalent, capable of generating high pressures and precise gradients.
- Mass Spectrometer: An Agilent 6460 Triple Quadrupole mass spectrometer or a comparable instrument equipped with an electrospray ionization (ESI) source.
- Analytical Column: ZORBAX Eclipse Plus C18 Rapid Resolution High Definition (150 × 2.1 mm, 1.8 µm) or a similar reversed-phase column.
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Acetic Acid (analytical grade), Ammonium Acetate.
- Reagents: **16-Keto Aspergillimide** analytical standard.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is designed for the extraction of **16-Keto Aspergillimide** from solid matrices such as nuts, grains, or fungal cultures.

- Homogenization: Thoroughly homogenize the sample to ensure a representative portion is taken for analysis.
- Weighing: Accurately weigh 5.00 ± 0.01 g of the ground sample into a 50-mL polypropylene tube.
- Extraction Solvent Preparation: Prepare the extraction solvent consisting of acetonitrile/water/acetic acid in a ratio of 79:20:1 (v/v/v).
- Extraction:
 - Add 20 mL of the extraction solvent to the sample tube.
 - Place the tube on a rotary shaker and extract for 90 minutes at room temperature.[\[1\]](#)
- Settling: Allow the solid residue to settle for a few minutes after extraction.
- Dilution:

- Transfer an aliquot of the raw extract into a clean HPLC vial.
- Dilute the extract with an equal volume of a diluent solution (acetonitrile/water/acetic acid, 20:79:1, v/v/v).[1] This results in a total dilution factor of 8.
- Filtration (Optional but Recommended): If the diluted extract contains particulate matter, filter it through a 0.22 µm syringe filter before injection to protect the UHPLC system.
- Injection: The sample is now ready for injection into the UHPLC-MS/MS system.

Protocol 2: UHPLC-MS/MS Analysis

The following are the instrumental parameters for the quantification of **16-Keto Aspergillimide**.

UHPLC Parameters:[1]

Parameter	Value
Column	ZORBAX Eclipse Plus C18 RRHD (150 × 2.1 mm, 1.8 µm)
Column Temperature	25 °C
Mobile Phase A	Water with 5 mM ammonium acetate and 1% acetic acid
Mobile Phase B	Methanol with 5 mM ammonium acetate and 1% acetic acid
Flow Rate	250 µL/min
Injection Volume	5 µL
Gradient Elution	A flattened gradient adapted from the original method to enhance separation.

Mass Spectrometry Parameters:[1]

The analysis is performed in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Precursor Ion ([M+H] ⁺)	m/z 374
Product Ion (Quantifier)	m/z 185
Product Ion (Qualifier) 1	m/z 313
Product Ion (Qualifier) 2	m/z 315
Retention Time	Approximately 13.1 minutes

Quantitative Data Summary

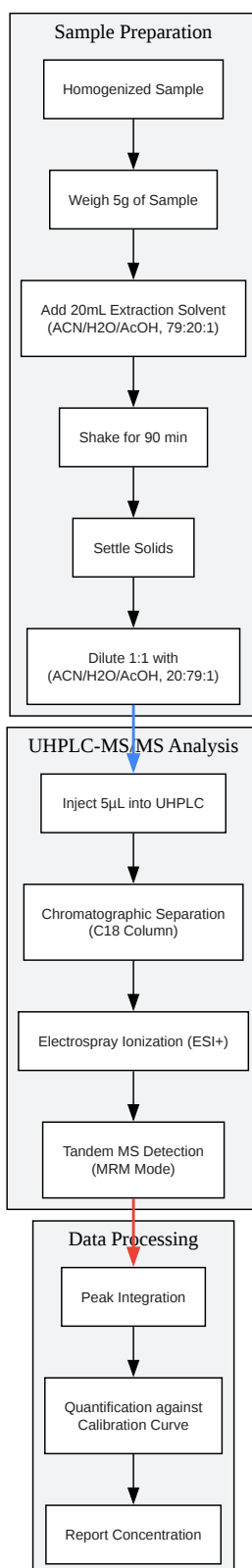
The following table summarizes the key quantitative parameters for **16-Keto Aspergillimide** using the described UHPLC-MS/MS method. While specific validation data such as LOD and LOQ for **16-Keto Aspergillimide** are not explicitly detailed in the primary source, the overall method performance is provided. The method was validated for 65 analytes, with apparent recoveries for about half of the analyte-matrix combinations falling between 80% and 120%.[\[1\]](#)

Analyte	Retention Time (min)	Precursor Ion ([M+H] ⁺)	Quantifier Ion (m/z)	Qualifier Ions (m/z)
16-Keto Aspergillimide	13.1	374	185	313 / 315

Visualizations

Experimental Workflow for 16-Keto Aspergillimide Quantification

The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of **16-Keto Aspergillimide**.

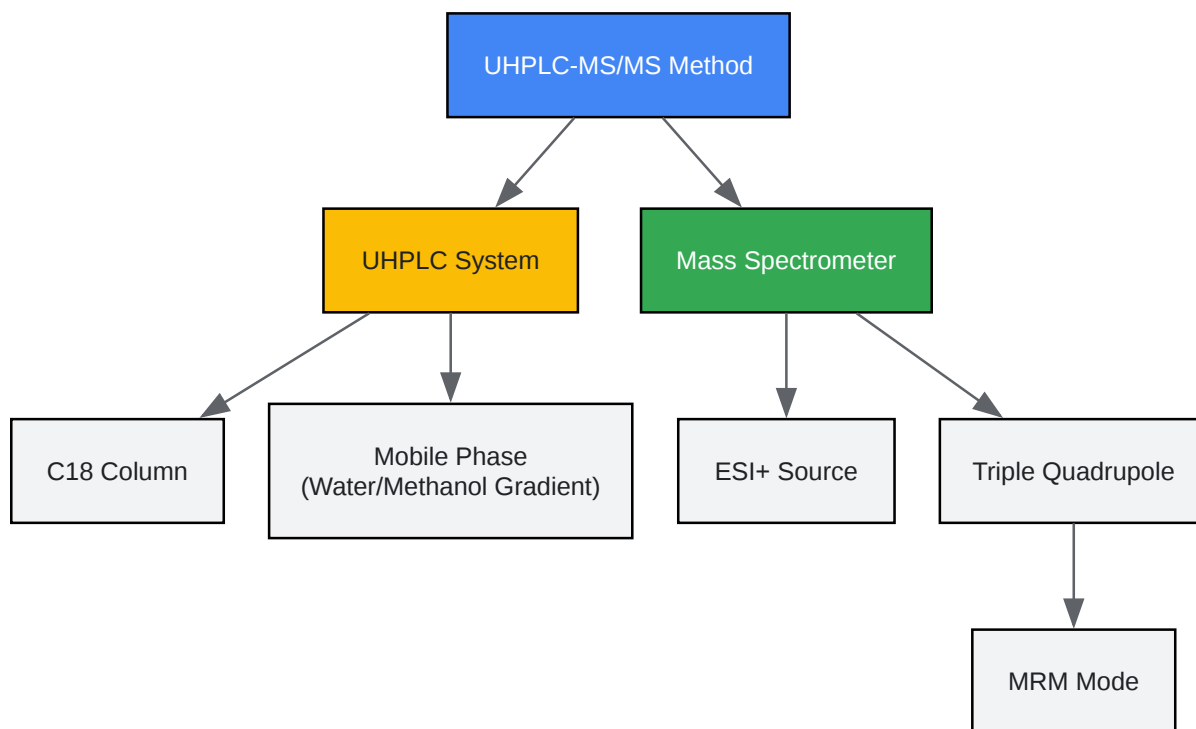


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Caption: Workflow for **16-Keto Aspergillimide** analysis.

Logical Relationship of the Analytical Method

This diagram outlines the logical hierarchy and components of the UHPLC-MS/MS method.



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Caption: Components of the UHPLC-MS/MS method.

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References

- 1. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
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